REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12][OH:13])=[CH:4][CH:3]=[N:2]1>C1COCC1.[O-2].[O-2].[Mn+4]>[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH:12]=[O:13])=[CH:4][CH:3]=[N:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
O1N=CC=C1C1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After this time, the reaction mixture is filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
is redissolved in THF (11 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 65 hours
|
Duration
|
65 h
|
Type
|
FILTRATION
|
Details
|
After this time, the reaction mixture is filtered through celite
|
Type
|
WASH
|
Details
|
the celite is washed with EtOAc (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC=C1C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |